molecular formula C21H23NO6S B281250 Ethyl 5-{[(4-methoxyphenyl)sulfonyl]amino}-2-propyl-1-benzofuran-3-carboxylate

Ethyl 5-{[(4-methoxyphenyl)sulfonyl]amino}-2-propyl-1-benzofuran-3-carboxylate

Cat. No. B281250
M. Wt: 417.5 g/mol
InChI Key: SOCRSDFUFQUFAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-{[(4-methoxyphenyl)sulfonyl]amino}-2-propyl-1-benzofuran-3-carboxylate is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of Ethyl 5-{[(4-methoxyphenyl)sulfonyl]amino}-2-propyl-1-benzofuran-3-carboxylate involves the inhibition of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins that cause inflammation and pain. By inhibiting COX-2, Ethyl 5-{[(4-methoxyphenyl)sulfonyl]amino}-2-propyl-1-benzofuran-3-carboxylate reduces inflammation and pain.
Biochemical and Physiological Effects:
Studies have shown that Ethyl 5-{[(4-methoxyphenyl)sulfonyl]amino}-2-propyl-1-benzofuran-3-carboxylate reduces the levels of prostaglandins in the body, which are responsible for inflammation and pain. Additionally, it has also been found to exhibit antioxidant activity, which can help protect the body against oxidative stress.

Advantages and Limitations for Lab Experiments

The advantages of using Ethyl 5-{[(4-methoxyphenyl)sulfonyl]amino}-2-propyl-1-benzofuran-3-carboxylate in lab experiments include its anti-inflammatory and analgesic properties, as well as its potential use as an anticancer agent. However, one limitation is that it may not be suitable for use in vivo due to its potential toxicity.

Future Directions

For research on Ethyl 5-{[(4-methoxyphenyl)sulfonyl]amino}-2-propyl-1-benzofuran-3-carboxylate include further studies on its potential use in the treatment of pain and inflammation-related disorders, as well as its potential use as an anticancer agent. Additionally, studies could be conducted to investigate its potential toxicity and side effects, as well as its pharmacokinetics and pharmacodynamics.

Synthesis Methods

The synthesis method of Ethyl 5-{[(4-methoxyphenyl)sulfonyl]amino}-2-propyl-1-benzofuran-3-carboxylate involves the reaction of 5-hydroxy-2-propylbenzofuran-3-carboxylic acid with 4-methoxybenzenesulfonyl chloride in the presence of triethylamine and N,N'-dicyclohexylcarbodiimide. The resulting product is then treated with ethyl iodide and potassium carbonate to obtain the final compound.

Scientific Research Applications

Ethyl 5-{[(4-methoxyphenyl)sulfonyl]amino}-2-propyl-1-benzofuran-3-carboxylate has been studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation-related disorders. Additionally, it has also been studied for its potential use as an anticancer agent due to its ability to inhibit the growth of cancer cells.

properties

Molecular Formula

C21H23NO6S

Molecular Weight

417.5 g/mol

IUPAC Name

ethyl 5-[(4-methoxyphenyl)sulfonylamino]-2-propyl-1-benzofuran-3-carboxylate

InChI

InChI=1S/C21H23NO6S/c1-4-6-19-20(21(23)27-5-2)17-13-14(7-12-18(17)28-19)22-29(24,25)16-10-8-15(26-3)9-11-16/h7-13,22H,4-6H2,1-3H3

InChI Key

SOCRSDFUFQUFAI-UHFFFAOYSA-N

SMILES

CCCC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)OC)C(=O)OCC

Canonical SMILES

CCCC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)OC)C(=O)OCC

Origin of Product

United States

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